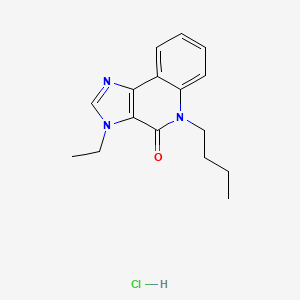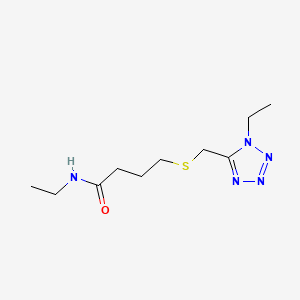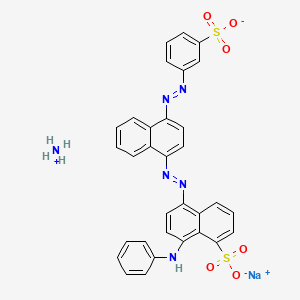
8-Anilino-5-((4-((3-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonic acid, ammonium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-Anilino-5-((4-((3-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonic acid, ammonium sodium salt” is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including textile dyeing, biological staining, and as a pH indicator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-Anilino-5-((4-((3-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonic acid, ammonium sodium salt” typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an amino or hydroxyl group to form the azo compound.
Sulfonation: The azo compound is sulfonated to introduce sulfonic acid groups, enhancing its solubility in water.
Neutralization: The sulfonic acid groups are neutralized with ammonium and sodium ions to form the ammonium sodium salt.
Industrial Production Methods
In industrial settings, the synthesis is carried out in large reactors with precise control over temperature, pH, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can yield aromatic amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Dye Chemistry: Used as a model compound to study the properties and behavior of azo dyes.
Analytical Chemistry: Employed as a pH indicator and in colorimetric assays.
Biology
Biological Staining: Used to stain tissues and cells for microscopic examination.
Biomolecular Labeling: Conjugated to biomolecules for tracking and visualization.
Medicine
Diagnostic Tools: Utilized in diagnostic assays and imaging techniques.
Industry
Textile Dyeing: Applied in the dyeing of fabrics and textiles.
Food Industry: Used as a food colorant in some regions.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible changes in structure and color in response to changes in pH or redox conditions. The sulfonic acid groups enhance its solubility and interaction with various substrates. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interaction with Nucleic Acids: It can intercalate into DNA, affecting its stability and replication.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid deposits.
Sudan III: Employed in lipid staining.
Uniqueness
“8-Anilino-5-((4-((3-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonic acid, ammonium sodium salt” is unique due to its specific structure, which imparts distinct color properties and solubility characteristics. Its combination of azo and sulfonic acid groups makes it versatile for various applications in research and industry.
Properties
CAS No. |
83006-77-3 |
|---|---|
Molecular Formula |
C32H25N6NaO6S2 |
Molecular Weight |
676.7 g/mol |
IUPAC Name |
azanium;sodium;8-anilino-5-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C32H23N5O6S2.H3N.Na/c38-44(39,40)23-11-6-10-22(20-23)34-35-27-16-17-28(25-13-5-4-12-24(25)27)36-37-29-18-19-30(33-21-8-2-1-3-9-21)32-26(29)14-7-15-31(32)45(41,42)43;;/h1-20,33H,(H,38,39,40)(H,41,42,43);1H3;/q;;+1/p-1 |
InChI Key |
YAUSFWPGFLEMDR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[NH4+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


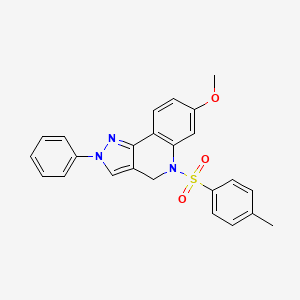
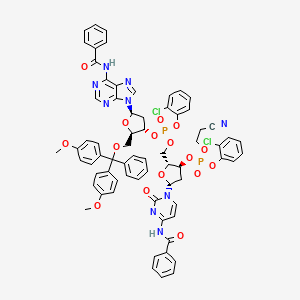
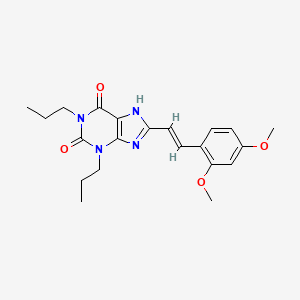
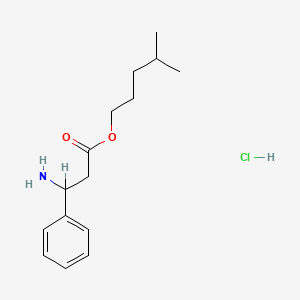
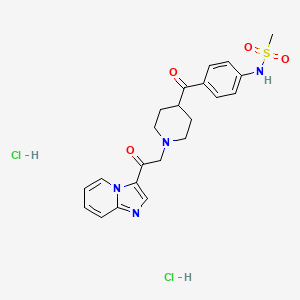
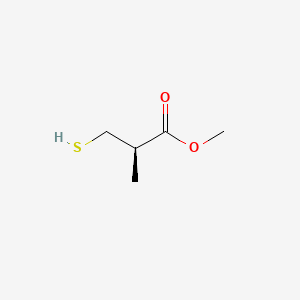
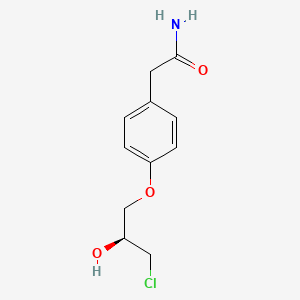
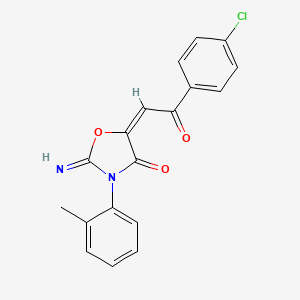
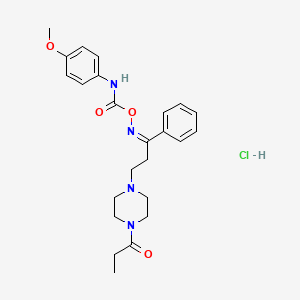
![oxalic acid;1-[3-[(5-phenyl-1H-pyrazol-3-yl)oxy]propyl]piperidine](/img/structure/B12762159.png)

